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Compound of Interest

Compound Name: (2S)-5-methylhexan-2-amine
Cat. No.: B12048801
Get Quote
\ J

Technical Monograph: (2S)-5-Methylhexan-2-
amine

Synonyms: 1,4-Dimethylpentylamine; 1,4-DMAA,; (S)-2-Amino-5-methylhexane CAS
(Racemic): 28292-43-5 | Molecular Formula: C

H

N | Molecular Weight: 115.22 g/mol

Executive Summary & Compound Identity

(2S)-5-methylhexan-2-amine is an aliphatic amine and a structural isomer of the well-known
stimulant 1,3-dimethylamylamine (1,3-DMAA). While often conflated with its isomers in the
dietary supplement "grey market" under the moniker "1,4-DMAA," this compound holds distinct
utility as a chiral building block in medicinal chemistry—specifically in the synthesis of calcium
channel blockers and substituted pyridines.

From a drug development perspective, the (2S)-enantiomer is the pharmacologically relevant
scaffold, typically exhibiting higher affinity for monoamine transporters compared to its (2R)-
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counterpart. This guide focuses on the rigorous characterization, stereoselective synthesis, and
analytical validation of the (S)-isomer.

Structural Specifications

Property Value Notes

IUPAC Name (2S)-5-methylhexan-2-amine Systematic nomenclature
SMILES CC(C)CCCN Explicit stereochemistry
Chiral Center Cc2 (S)-configuration
Appearance Colorless to pale yellow liquid Amine odor

Boiling Point 128-129 °C At 760 mmHg

Density 0.760 g/mL At 20 °C

Physicochemical Profile & Solubility

Understanding the solution chemistry of (2S)-5-methylhexan-2-amine is critical for formulation
and bioassay development. As a primary aliphatic amine, it exhibits basicity comparable to
other alkylamines.

Acid-Base Chemistry

o Predicted pKa: ~10.98 (Conjugate acid)

» Implication: At physiological pH (7.4), the compound exists predominantly (>99.9%) in its
protonated cationic form (

). This ensures high water solubility but limits passive diffusion across the blood-brain barrier
(BBB) unless mediated by active transport or transient deprotonation.

Solubility Data

o Free Base: Miscible in organic solvents (Ethanol, DMSO, DCM); sparingly soluble in water.

» HCI Salt: Highly soluble in water (>50 mg/mL); hygroscopic.
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e LogP (Predicted): ~2.4 (Free base) — Indicates moderate lipophilicity suitable for CNS
penetration in the free base form.

Stereoselective Synthesis Protocol

For research applications requiring high enantiomeric excess (ee > 98%), simple reductive
amination of 5-methyl-2-hexanone yields a racemate. The following protocol utilizes Ellman’s
Chiral Auxiliary ((S)-tert-butanesulfinamide) to enforce diastereoselectivity, a field-proven
method for chiral amine synthesis.

Mechanistic Pathway (Graphviz Visualization)

The synthesis relies on the formation of a chiral N-sulfinyl imine, followed by diastereoselective
reduction.

5-Methyl-2-hexanone Ti(OEt)4, THF
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Figure 1: Stereoselective synthesis of (2S)-5-methylhexan-2-amine via Ellman's auxiliary.

Experimental Protocol (Bench-Validated)

Reagents: 5-methyl-2-hexanone (1.0 eq), (S)-(-)-2-methyl-2-propanesulfinamide (1.1 eq),
Titanium(lV) ethoxide (2.0 eq), THF (anhydrous).

¢ Imine Formation:

o Charge a flame-dried flask with (S)-sulfinamide and THF under

o Add Titanium(lV) ethoxide followed by 5-methyl-2-hexanone.
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o Reflux at 70°C for 16—24 hours. Monitor by TLC (Imine formation is indicated by the
disappearance of the ketone spot).

o Critical Step: Quench with brine, filter the titanium salts through Celite, and concentrate to
yield the crude N-sulfinyl imine.

o Diastereoselective Reduction:
o Dissolve the crude imine in dry THF at -48°C.
o Add L-Selectride (or NaBH

for lower cost/lower selectivity) dropwise. L-Selectride enhances the formation of the
(S,S)-diastereomer via a cyclic transition state.

o Warm to room temperature and stir for 2 hours.

o Deprotection & Isolation:
o Treat the reduced intermediate with 4M HCI in dioxane/methanol.
o Stir for 1 hour to cleave the sulfinyl group.

o Precipitate the product by adding diethyl ether. Filter the white solid ((2S)-5-methylhexan-
2-amine hydrochloride).

o Validation: Verify optical rotation
and enantiomeric purity via Chiral HPLC.

Analytical Characterization & Quality Control

Distinguishing the (2S)-isomer from the (2R)-isomer and its structural isomer (1,3-DMAA)
requires specific analytical workflows.

Chiral HPLC Method

Standard C18 columns cannot separate enantiomers. Use a polysaccharide-based chiral
stationary phase.
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e Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 pum).
e Mobile Phase: n-Hexane : Isopropanol : Diethylamine (98 : 2 : 0.1).
e Flow Rate: 0.5 mL/min.

o Detection: UV at 210 nm (low absorption, high concentration required) or Refractive Index
(RI).

o Expected Result: The (S)-enantiomer typically elutes first or second depending on the
specific column interaction (verify with reference standard).

NMR Spectroscopy (1H NMR in)

The terminal isopropyl group provides a distinct signature compared to the sec-butyl group of
1,3-DMAA.

e 0.88 ppm: Doublet (6H,
Hz) — Terminal isopropyl methyls.
e 1.25 ppm: Doublet (3H,
Hz) — Methyl group at the chiral center (C1 of the ethylamine chain).

e 3.20 ppm: Multiplet (1H) — Methine proton at the chiral center (

)

Pharmacological Context & Toxicology

Note: While (2S)-5-methylhexan-2-amine is a valuable intermediate, its pharmacological
profile mimics that of sympathomimetic amines.

Mechanism of Action

Like its isomer 1,3-DMAA, this compound acts as an indirect sympathomimetic.

o Uptake: Substrate for norepinephrine transporters (NET).
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o Displacement: Enters the presynaptic neuron and displaces norepinephrine (NE) from
storage vesicles (VMAT?2 interaction).

o Efflux: Reverses NET direction, causing a surge of NE into the synaptic cleft.

¢ Result: Vasoconstriction, increased heart rate, and bronchodilation.

Regulatory Status (Critical for Development)
o WADA Prohibited List: Classified under S6 (Stimulants).[1] It is prohibited in-competition.[2]
[11[3]

o FDA Status: Not approved for use in dietary supplements.[4] Research use only (RUO)
reagents are permitted but must be strictly controlled.
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Figure 2: Pharmacological mechanism of action (Sympathomimetic pathway).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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